Cas no 158060-81-2 (trans-octahydro-1H-pyrrolo[3,4-b]pyridine)

Technical Introduction: Trans-octahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic amine compound featuring a rigid, saturated pyrrolopyridine scaffold. Its fused ring system and stereochemical stability make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders. The trans-configuration ensures optimal spatial orientation for binding interactions, enhancing selectivity in drug design. Its versatility allows functionalization at multiple sites, enabling derivatization for diverse applications. The compound’s high purity and well-defined stereochemistry support reproducible results in medicinal chemistry research. Additionally, its stability under standard conditions facilitates handling and storage. This structure is increasingly utilized in the development of novel therapeutics, including enzyme inhibitors and receptor modulators.
trans-octahydro-1H-pyrrolo[3,4-b]pyridine structure
158060-81-2 structure
Product Name:trans-octahydro-1H-pyrrolo[3,4-b]pyridine
CAS No:158060-81-2
MF:C7H14N2
MW:126.199461460114
MDL:MFCD22071450
CID:1036759
PubChem ID:6558922
Update Time:2025-10-29

trans-octahydro-1H-pyrrolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
    • trans-2,8-Diazabicyclo[4.3.0]nonane
    • trans-Octahydro-1H-pyrrolo[3,4-b]pyridine
    • Trans-Octahydro-pyrrolo[3,4-b]pyridine
    • AK128282
    • KB-207881
    • SureCN7496575
    • Moxifloxacin Related Impurity 1
    • (4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine
    • U238JHK7SQ
    • DTXSID20424926
    • 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aS-trans)-
    • 158060-81-2
    • (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
    • (1R,6S)-2,8-Diazabicyclo[4.3.0]nonane
    • 169533-56-6
    • DB-327796
    • CS-0447455
    • AKOS016013252
    • Octahydro-1H-pyrrolo[3,4-b]pyridine, (4aS,7aR)-
    • SCHEMBL7496575
    • trans-octahydro-1H-pyrrolo[3,4-b]pyridine
    • MDL: MFCD22071450
    • Inchi: 1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7-/m0/s1
    • InChI Key: KSCPLKVBWDOSAI-BQBZGAKWSA-N
    • SMILES: N1CCC[C@H]2CNC[C@H]12

Computed Properties

  • Exact Mass: 126.115698455g/mol
  • Monoisotopic Mass: 126.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 24.1Ų

trans-octahydro-1H-pyrrolo[3,4-b]pyridine Security Information

trans-octahydro-1H-pyrrolo[3,4-b]pyridine Pricemore >>

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trans-octahydro-1H-pyrrolo[3,4-b]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:158060-81-2)trans-octahydro-1H-pyrrolo[3,4-b]pyridine
Order Number:A883455
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:09
Price ($):2642.0
Email:sales@amadischem.com

Additional information on trans-octahydro-1H-pyrrolo[3,4-b]pyridine

Professional Introduction to trans-octahydro-1H-pyrrolo[3,4-b]pyridine (CAS No. 158060-81-2)

trans-octahydro-1H-pyrrolo[3,4-b]pyridine, with the chemical formula C₁₁H₁₇N, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a pyrrolopyridine core, has garnered considerable attention due to its unique pharmacological properties and potential applications in drug development. The compound's molecular architecture and stereochemistry contribute to its distinct biological activity, making it a valuable scaffold for exploring novel therapeutic agents.

The CAS number 158060-81-2 uniquely identifies this molecule in scientific literature and databases, facilitating precise referencing and research continuity. The stereochemical configuration of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is particularly noteworthy, as it influences the compound's interaction with biological targets. This stereochemistry has been a focal point in synthetic chemistry efforts to optimize its pharmacokinetic profile and enhance therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the structural and functional properties of this compound. Studies utilizing high-throughput virtual screening have identified trans-octahydro-1H-pyrrolo[3,4-b]pyridine as a promising candidate for further investigation in the treatment of neurological disorders. Its ability to modulate neurotransmitter pathways has been highlighted in preliminary experiments, suggesting potential applications in managing conditions such as depression and anxiety.

The synthesis of trans-octahydro-1H-pyrrolo[3,4-b]pyridine presents unique challenges due to its complex bicyclic framework. However, recent innovations in catalytic methods and asymmetric synthesis have streamlined the production process, making it more accessible for large-scale applications. These advancements have not only improved yield but also enhanced the purity of the final product, ensuring its suitability for preclinical and clinical studies.

One of the most intriguing aspects of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is its potential role in developing next-generation antiviral agents. Emerging research indicates that its structural motifs can interact with viral proteases and polymerases, inhibiting replication processes. This finding has sparked interest in exploring its efficacy against a broad spectrum of viruses, including those responsible for chronic infections. The compound's ability to evade resistance mechanisms observed with current antiviral therapies makes it an attractive candidate for further development.

In addition to its antiviral properties, trans-octahydro-1H-pyrrolo[3,4-b]pyridine has shown promise in oncology research. Preclinical studies have demonstrated its ability to disrupt cancer cell proliferation by interfering with key signaling pathways. The compound's selective toxicity toward malignant cells while sparing healthy tissues underscores its potential as a novel chemotherapeutic agent. Further investigation into its mechanism of action is warranted to elucidate the precise molecular interactions responsible for its anti-cancer effects.

The pharmacological profile of trans-octahydro-1H-pyrrolo[3,4-b]pyridine is further enhanced by its favorable solubility characteristics, which facilitate formulation into diverse pharmaceutical dosage forms. This attribute is crucial for achieving optimal bioavailability and therapeutic response. Researchers are exploring various delivery systems, including nanoparticles and liposomes, to enhance targeted delivery and improve patient compliance.

Regulatory considerations play a pivotal role in advancing trans-octahydro-1H-pyrrolo[3,4-b]pyridine through clinical trials and eventual market approval. Compliance with Good Manufacturing Practices (GMP) ensures the consistency and quality of the compound throughout the development process. Collaborative efforts between academic institutions and pharmaceutical companies are essential for navigating regulatory pathways efficiently and expediting the translation of laboratory findings into clinical applications.

The future prospects of trans-octahydro-1H-pyrrolo[3,4-b]pyridine are bright, with ongoing research uncovering new therapeutic possibilities. Innovations in synthetic methodologies continue to refine production techniques, while advances in drug discovery technologies expand the scope of potential applications. As our understanding of this compound evolves, it is likely to emerge as a cornerstone in the development of innovative treatments across multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:158060-81-2)trans-octahydro-1H-pyrrolo[3,4-b]pyridine
A883455
Purity:99%
Quantity:1g
Price ($):2642.0
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